molecular formula C13H10ClN3S B2713677 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-69-8

4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2713677
CAS No.: 860788-69-8
M. Wt: 275.75
InChI Key: BWYPXUZHBQEQLA-UHFFFAOYSA-N
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Description

4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl group, a methyl group, and a pyrrole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling, using a thienyl halide and a suitable palladium catalyst.

    Substitution with Pyrrole: The pyrrole group can be introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a pyrrole under basic conditions.

    Methylation: The methyl group can be introduced via an alkylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

This compound has been investigated for several biological activities, which are summarized in the following table:

Activity Description
AntiviralExhibits activity against various viral strains, potentially inhibiting replication.
AntifungalEffective against certain fungal infections, showing promise as an antifungal agent.
AnticancerDemonstrated cytotoxic effects on cancer cell lines, indicating potential for cancer therapy.
AntimicrobialShows antibacterial properties, effective against both Gram-positive and Gram-negative bacteria.

Synthesis and Mechanism of Action

The synthesis of 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multicomponent reactions (MCRs), which have gained popularity due to their efficiency in producing complex molecules in fewer steps. Recent studies highlight that MCRs can yield this compound with high purity and yield, facilitating its use in further biological evaluations .

The mechanism of action for its biological activities often involves the inhibition of specific enzymes or pathways crucial for pathogen survival or cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidine can inhibit viral proteases or interfere with DNA replication processes in cancer cells .

Case Studies

Several case studies have documented the applications and efficacy of this compound:

  • Antiviral Activity : A study demonstrated that derivatives similar to this compound effectively inhibited the replication of the hepatitis C virus (HCV) in vitro. The compounds were found to reduce viral load significantly at low micromolar concentrations .
  • Anticancer Properties : In a recent investigation, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent cytotoxicity, with IC50 values suggesting its potential as a lead compound for further development in oncology .
  • Antifungal Effects : Another study evaluated the antifungal properties of this compound against Candida species. The results showed that it inhibited fungal growth at concentrations lower than conventional antifungal agents, highlighting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
  • 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-imidazol-1-yl)pyrimidine
  • 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the thienyl, methyl, and pyrrole groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

4-(3-Chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a pyrimidine core substituted with a thienyl group and a pyrrole moiety, which may influence its reactivity and interaction with biological targets. This article aims to summarize the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10ClN3S
  • Molecular Weight : 275.76 g/mol
  • CAS Number : 860788-69-8

The presence of the chlorine atom on the thienyl ring enhances the electrophilic character of the compound, potentially influencing its biological interactions and reactivity .

Biological Activity Overview

Research indicates that modifications in substituents on the pyrimidine ring can significantly impact the biological activity of compounds like this compound. Its structural features suggest potential activities in various areas, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal infections.
  • Anticancer Properties : The thienyl and pyrrole substitutions may contribute to cytotoxic effects against cancer cell lines.
  • Antioxidant Activity : The compound may exhibit protective effects against oxidative stress .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For example, studies suggest that compounds with similar structures can inhibit phosphodiesterase (PDE) enzymes, which are implicated in inflammatory processes .

Antimicrobial Activity

A study investigated the antimicrobial properties of various thienyl derivatives, including those related to this compound. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For instance, a related thienopyrazole compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that this compound may also possess similar anticancer mechanisms.

Antioxidant Effects

Research on thieno[2,3-c]pyrazole compounds indicated their ability to protect red blood cells from oxidative damage caused by toxic agents such as 4-nonylphenol. The erythrocyte alterations were significantly reduced when treated with these compounds, suggesting a protective antioxidant role .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)benzeneStructureContains a benzene ring instead of a pyrimidine core
4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)quinolineStructureIncorporates a quinoline ring, possibly altering biological properties
4-(3-bromo-2-thienyl)-6-methylpyrimidineStructureBromine substitution may change reactivity compared to chlorine

The unique combination of structural features in this compound contributes to distinct chemical reactivity and potential biological activity compared to its analogs. This specificity warrants further investigation into its pharmacological effects.

Properties

IUPAC Name

4-(3-chlorothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-9-8-11(12-10(14)4-7-18-12)16-13(15-9)17-5-2-3-6-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYPXUZHBQEQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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